2-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-13-18(11-12-22-19(24)16-5-3-4-6-17(16)21)26-20(23-13)14-7-9-15(25-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEAWWMNTPGQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It is known that brominated compounds often participate in free radical reactions. In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules. This interaction can lead to changes in the target molecule, potentially altering its function.
Biochemical Pathways
Brominated compounds are often involved in nucleophilic substitution reactions. These reactions can lead to changes in the structure of target molecules, potentially affecting various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (334215 g/mol) suggests that it may be absorbed and distributed throughout the body. The presence of a bromine atom and a methoxy group could potentially influence its metabolism and excretion.
Result of Action
The compound’s ability to form strong covalent bonds with other molecules suggests that it could potentially alter the structure and function of its targets.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s melting point (162-164°C) suggests that it is stable at physiological temperatures. Extreme temperatures or ph levels could potentially affect its stability and efficacy.
Biological Activity
2-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 431.35 g/mol. The compound features a bromine atom, a methoxyphenyl group, a thiazole ring, and an amide functional group.
Synthesis Overview:
The synthesis typically involves several steps:
- Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of thioamide with an α-haloketone.
- Introduction of the Methoxyphenyl Group: A Suzuki-Miyaura coupling reaction is often employed.
- Attachment of the Amide Group: This is accomplished by reacting the intermediate with an appropriate amine or amide precursor.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Properties
Research indicates that compounds containing thiazole moieties exhibit notable anticancer activity. For instance:
- Mechanism of Action: The thiazole ring interacts with cellular targets such as proteins involved in apoptosis and cell proliferation pathways. Studies have shown that derivatives with similar structures can inhibit cancer cell growth through apoptosis induction and cell cycle arrest .
- Case Studies: One study demonstrated that thiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent cytotoxicity against various cancer cell lines .
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | Bcl-2 Jurkat |
| Compound 2 | 1.98 ± 1.22 | A-431 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In vitro Studies: Various thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity comparable to established antibiotics .
- Mechanism of Action: The sulfonamide group may inhibit bacterial enzyme activity by mimicking natural substrates, disrupting metabolic pathways essential for bacterial survival.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Key Functional Groups: The presence of electron-donating groups (e.g., methoxy) enhances bioactivity by increasing lipophilicity and improving binding affinity to target proteins .
- Thiazole Ring Contribution: The thiazole moiety is essential for cytotoxic effects; modifications to this structure can significantly alter biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide Derivatives
N-(4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-Yl)Benzamide (4ca)
- Structural Features : Shares the benzamide-thiazole core but replaces the bromine with a hydroxyl group at the benzamide’s para position. The thiazole retains the 4-methoxyphenyl and methyl substituents.
- Synthetic Yield : 90–95% as a yellow amorphous solid .
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
Thiazole-Based Analogues
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-B)
- Structural Features : Benzamide with a hydroxyl group at C2, linked to a phenethylamine group substituted with 3,4-dimethoxyphenyl.
- The 3,4-dimethoxy substitution may enhance lipophilicity compared to the single 4-methoxy group in the target compound .
- Yield : 34% as a crystalline solid (mp 96°C) .
4-Bromo-5-(1-(2-(3-Fluorophenyl)Hydrazono)Ethyl)-2-(Methylthio)Thiazole (4f)
Halogenated Derivatives
Chloro vs. Bromo Isostructural Pair (Compounds 4 and 5)
- Structural Features : Isostructural thiazole derivatives with chloro (4) and bromo (5) substituents on an aryl group.
- Key Differences : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in therapeutic targets compared to chlorine. Antimicrobial studies show chloro derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit moderate activity, suggesting halogen choice impacts bioactivity .
3-Bromo-N-[2-(2,4-Dichlorophenyl)-1,3-Benzoxazol-5-Yl]-4-Methoxybenzamide
- Structural Features : Brominated benzamide fused to a benzoxazole ring with dichlorophenyl and methoxy groups.
- Molecular weight (492.15 g/mol) and halogen diversity (Br, Cl) may influence pharmacokinetics .
Structural and Functional Data Table
Key Findings and Implications
Halogen Effects: Bromine’s presence in the target compound may enhance binding affinity compared to chloro or non-halogenated analogs due to increased hydrophobic interactions .
Thiazole vs. Benzoxazole : Thiazole-containing compounds (e.g., target) offer greater synthetic versatility, while benzoxazole derivatives exhibit enhanced planarity for target engagement .
Preparation Methods
Thiazole Ring Formation via Multicomponent Reactions
The 2-(4-methoxyphenyl)-4-methylthiazole core is synthesized using a one-pot, three-component reaction adapted from methodologies for analogous thiazole derivatives.
Procedure :
-
Combine 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1.0 mmol), thiosemicarbazide (1.0 mmol), and hydrazonoyl chloride (1.0 mmol) in dioxane with triethylamine (TEA) as a catalyst.
-
Reflux at 80°C for 2–4 hours under inert atmosphere.
-
Isolate the product via filtration, followed by recrystallization from methanol.
Key Data :
Ethylamine Side Chain Introduction
The ethylamine group is introduced via nucleophilic substitution or reductive amination. A representative method involves:
-
Reacting the thiazole intermediate with 2-bromoethylamine hydrobromide in the presence of CsCO in toluene at 120°C for 17 h.
Optimization Note : The use of CsCO enhances nucleophilicity, achieving 85% yield for analogous ethylamine derivatives.
Amide Bond Formation Strategies
Classical Coupling with 2-Bromobenzoyl Chloride
Procedure :
-
Dissolve 2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethylamine (1.0 mmol) in anhydrous THF.
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Add 2-bromobenzoyl chloride (1.2 mmol) dropwise at 0°C, followed by TEA (2.0 mmol).
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Stir at room temperature for 12 h, then concentrate and purify via silica gel chromatography.
Key Data :
Catalytic Hydration of Nitriles
An alternative route employs Pt(COD)Cl/AgNO catalysts for hydration of 2-bromobenzonitrile to 2-bromobenzamide, followed by coupling:
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React 2-bromobenzonitrile (1.0 mmol) with HO in i-PrOH at 80°C for 1 h using Pt(COD)Cl (2 mol%) and AgNO.
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Couple the resulting 2-bromobenzamide with the thiazole-ethylamine via EDC/HOBt activation.
Advantages :
Integrated One-Pot Approaches
A patent-inspired method combines TEMPO-mediated oxidation and amide coupling in a single pot:
-
Oxidize 2-bromo-1,3-propanediol to 2-bromomalondialdehyde using NaOCl and TEMPO in HO at 0°C.
-
Condense with 2-(4-methoxyphenyl)-4-methylthiazole-5-ethylamine via Schiff base formation.
-
Reduce the imine intermediate with NaBH to yield the target compound.
Reaction Conditions :
Analytical Validation and Characterization
Critical spectroscopic data for the target compound:
-
-NMR (400 MHz, CDCl) : δ 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.54–7.48 (m, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, OCH-Ar), 4.12 (t, J = 6.8 Hz, 2H, NHCH), 3.83 (s, 3H, OCH), 2.76 (t, J = 6.8 Hz, 2H, CH-thiazole), 2.42 (s, 3H, CH-thiazole).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Classical Coupling | 78% | >99% | Moderate | High |
| Catalytic Hydration | 88% | >99% | Low | Medium |
| One-Pot Oxidation | 83% | 99.91% | High | Low |
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole Formation | α-Chloroketone, H2O/EtOH, reflux | 70-85% | |
| Benzamide Coupling | 2-Bromobenzoyl chloride, Et3N, DCM, RT | 60-75% |
Which spectroscopic and analytical methods are critical for characterizing this compound?
Q. Basic
- <sup>1</sup>H/</sup>13C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm for bromophenyl and thiazole protons) and methoxy groups (δ ~3.8 ppm) .
- FTIR : Confirm carbonyl (C=O stretch ~1650 cm<sup>-1</sup>) and thiazole ring vibrations .
- HR-MS : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 458.03 for C20H18BrN2O2S) .
- HPLC : Assess purity (>95% for biological assays) .
What chemical reactions are feasible for modifying this compound?
Q. Basic
- Oxidation : Use KMnO4 or CrO3 to oxidize sulfur in the thiazole ring to sulfoxides/sulfones, altering electronic properties .
- Reduction : LiAlH4 reduces amide carbonyls to amines, enabling further functionalization .
- Nucleophilic Substitution : Replace the bromine atom via Suzuki coupling (e.g., with aryl boronic acids) to diversify the benzamide moiety .
How can researchers resolve contradictions in crystallographic data during structural refinement?
Q. Advanced
- Cross-Validation : Refine data using SHELXL (for small molecules) and PHENIX (for macromolecules), comparing R-factors and electron density maps .
- Twinned Data Handling : Use SHELXL’s twin refinement for high-symmetry crystals; validate with Rint and merging statistics .
- Data Quality : Ensure resolution ≤1.0 Å and completeness >95% to minimize errors .
How to design SAR studies for optimizing bioactivity?
Q. Advanced
Substituent Variation : Systematically replace the 2-bromo (benzamide) or 4-methoxy (thiazole) groups with electron-withdrawing/donating groups (e.g., -F, -NO2) .
Bioassay Testing :
- Antimicrobial : Cup-plate method against E. coli and S. aureus at 1 µg/mL .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .
Computational Modeling : Perform docking (AutoDock Vina) to predict binding affinity changes with substituent modifications .
Q. Example SAR Table :
| Substituent (R) | MIC (S. aureus) | LogP | Reference |
|---|---|---|---|
| 2-Br | 0.5 µg/mL | 3.2 | |
| 2-F | 1.2 µg/mL | 2.8 | |
| 2-NO2 | 2.5 µg/mL | 3.5 |
What strategies improve synthetic yield and purity?
Q. Advanced
- Solvent Optimization : Replace DCM with THF to enhance solubility of intermediates .
- Catalyst Screening : Test Pd(PPh3)4 vs. Pd(dppf)Cl2 for Suzuki coupling efficiency .
- In-Line Monitoring : Use LC-MS to track reaction progress and identify byproducts early .
How to address discrepancies in bioactivity across substituent variants?
Q. Advanced
- Lipophilicity Analysis : Correlate LogP (via HPLC) with antimicrobial activity; higher LogP may improve membrane penetration .
- Steric Effects : Use X-ray crystallography to assess if bulkier groups (e.g., -CF3) disrupt target binding .
- Statistical Validation : Apply ANOVA to confirm significance of activity differences between analogs .
What in vitro assays are suitable for initial bioactivity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
